2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide
CAS No.: 1008396-49-3
Cat. No.: VC4339744
Molecular Formula: C14H17F3N2O4S
Molecular Weight: 366.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008396-49-3 |
|---|---|
| Molecular Formula | C14H17F3N2O4S |
| Molecular Weight | 366.36 |
| IUPAC Name | 2-acetamido-4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]butanamide |
| Standard InChI | InChI=1S/C14H17F3N2O4S/c1-9(20)18-12(6-7-24(2,22)23)13(21)19-11-5-3-4-10(8-11)14(15,16)17/h3-5,8,12H,6-7H2,1-2H3,(H,18,20)(H,19,21) |
| Standard InChI Key | UGQNYDZRHCSSGZ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Introduction
The compound 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is a complex organic molecule that incorporates several functional groups, including an acetamido group, a methylsulfonyl group, and a trifluoromethylphenyl group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, starting from readily available precursors. A general approach might include:
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Preparation of the Butanamide Backbone: This could involve the reaction of a suitable butanoic acid derivative with an amine.
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Introduction of the Acetamido Group: This might involve acetylation of an amino group.
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Introduction of the Methylsulfonyl Group: This could be achieved through oxidation of a methylthio group.
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Introduction of the Trifluoromethylphenyl Group: This might involve a nucleophilic substitution or coupling reaction.
Potential Biological Applications
Compounds with similar structures have been explored for various biological activities, including anti-inflammatory and anticancer effects. The presence of a trifluoromethyl group often enhances lipophilicity, which can improve membrane permeability and bioavailability. The methylsulfonyl group can contribute to metabolic stability.
| Biological Activity | Relevant Compounds | Mechanism |
|---|---|---|
| Anti-inflammatory | Similar sulfonamides | Enzyme inhibition |
| Anticancer | Fluorinated compounds | Cell cycle disruption |
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